{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride typically involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction conditions include:
Temperature: Room temperature
Catalyst: Acid catalyst (e.g., hydrochloric acid)
Solvent: Methanol
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: Aniline and methanol
Catalyst: Acid catalyst
Reaction Vessel: Industrial reactors with temperature and pressure control
Chemical Reactions Analysis
Types of Reactions
{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Replacement of functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving cellular signaling and receptor binding.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of {2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
Dimethylaniline: Similar structure but lacks the hydroxyl group.
Phenylethanolamine: Similar structure but different functional groups.
Uniqueness
{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride is unique due to its combination of a dimethylamino group and a hydroxyl group, which allows for diverse chemical reactivity and biological activity .
Properties
IUPAC Name |
[2-[2-(dimethylamino)ethyl]phenyl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2)8-7-10-5-3-4-6-11(10)9-13;/h3-6,13H,7-9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDUZZDRKRVYAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-75-2 |
Source
|
Record name | {2-[2-(dimethylamino)ethyl]phenyl}methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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